N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine
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Overview
Description
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Specific reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired substitution pattern on the indole ring.
Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the indole ring or its substituents.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while halogenation can produce 5-bromoindole .
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. They are used in the development of new therapeutic agents .
Medicine: Indole derivatives are investigated for their potential in treating various diseases such as cancer, viral infections, and neurological disorders .
Industry: In the industrial sector, indole derivatives are used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with specific molecular targets and pathways. For example, some indole derivatives act as inhibitors of enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . These interactions can lead to the modulation of signaling pathways and the regulation of gene expression, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
- 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- (2R,4R) cis-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl-methyl-p-tolysulfonate
Uniqueness: The uniqueness of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(3-ETHOXYPROPYL)AMINE lies in its specific substitution pattern and the presence of both indole and ethoxypropyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H24Cl2N2O |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C21H24Cl2N2O/c1-2-26-11-5-10-24-13-17-15-25(21-7-4-3-6-19(17)21)14-16-8-9-18(22)12-20(16)23/h3-4,6-9,12,15,24H,2,5,10-11,13-14H2,1H3 |
InChI Key |
BRSVUUNRYBUDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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